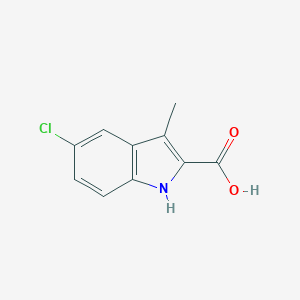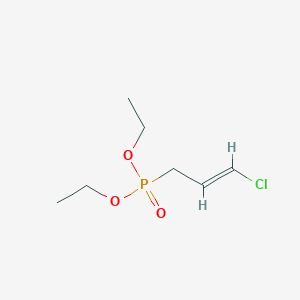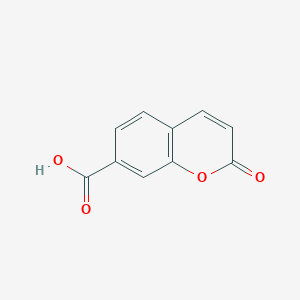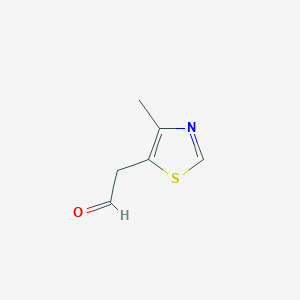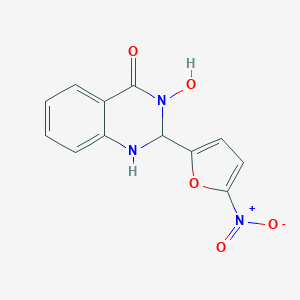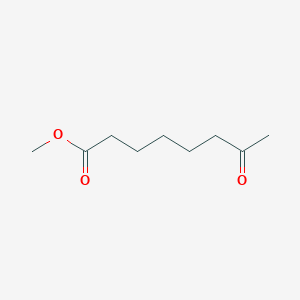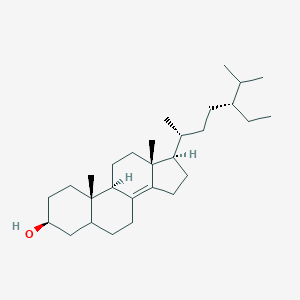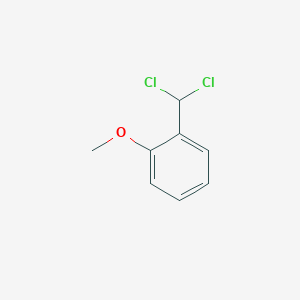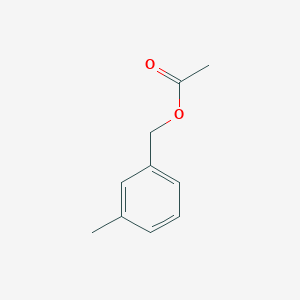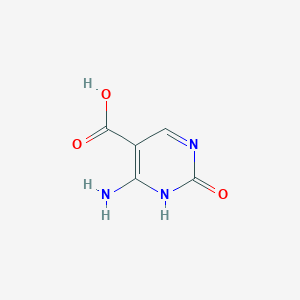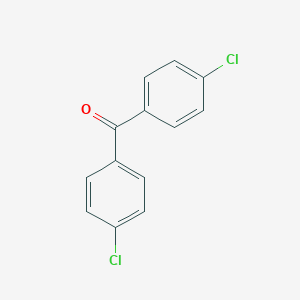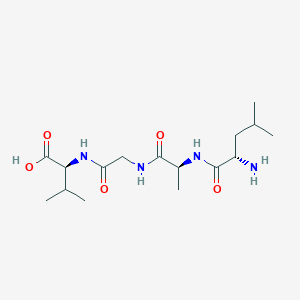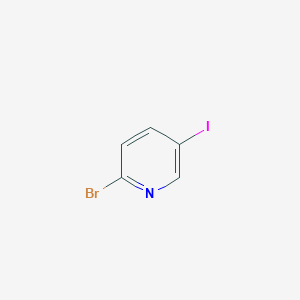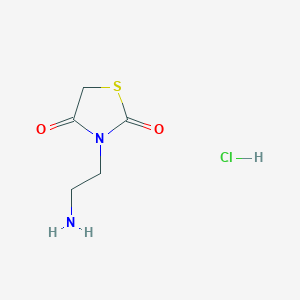
3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride is a derivative of thiazolidine-2,4-dione, which has been identified as a dual inhibitor of the Raf/MEK/ERK and PI3K/Akt signaling pathways. This characteristic suggests its potential as a lead compound for developing new anticancer agents, as it has shown the ability to inhibit cell proliferation, induce early apoptosis, and arrest cells in the G(0)/G(1) phase in human leukemia U937 cells .
Synthesis Analysis
The synthesis of thiazolidine derivatives can be achieved through the reaction of α-amino acid esters containing hydroxyl or mercapto groups with aromatic aldehydes. Subsequent dehydrogenation and interaction with other reagents such as p-nitrobenzaldehyde and piperidine can lead to the formation of oxazolidines, thiazolidines, and their bicyclic derivatives . Although the specific synthesis of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of thiazolidine derivatives is characterized by a five-membered ring containing nitrogen and sulfur atoms. The structure and composition of related compounds have been confirmed by various spectroscopic methods, including 1H, 13C, IR, MS, and in some cases, 15N NMR data. Single crystal X-ray diffraction has been used to determine the nonplanar conformation of these molecules, which is stabilized by various intermolecular interactions .
Chemical Reactions Analysis
Thiazolidine derivatives can undergo a range of chemical reactions, including rearrangements and cyclization. For instance, reaction with isothiocyanates can lead to the formation of novel spiro-linked and imidazoline derivatives. These reactions are often facilitated by specific conditions such as boiling in acetic acid or concentrated hydrochloric acid . The ability to undergo diverse chemical transformations makes thiazolidine derivatives versatile intermediates in pharmaceutical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidine derivatives are influenced by their molecular structure. The nonplanar conformation of these compounds, as revealed by X-ray analysis, suggests the presence of steric hindrance which can affect their reactivity and physical properties. The intermolecular interactions observed in the crystal structures, such as hydrogen bonding and weak C-H...π interactions, are indicative of their solid-state behavior and potential solubility characteristics .
科学研究应用
Heteroaryl Thiazolidine-2,4-diones Synthesis
A study by Ibrahim et al. (2011) focuses on the synthesis of bioactive heteroaryl thiazolidine-2,4-diones through condensation and reaction processes, yielding compounds with antimicrobial activities against pathogens like Staphylococcus aureus, Proteus vulgaris, and Candida albicans. This underscores its potential in developing antimicrobial agents (Ibrahim, Abdel-Megid Abdel-Hamed, & El-Gohary, 2011).
Dual Inhibitor of Signaling Pathways
Li et al. (2010) discovered a derivative of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione as a dual inhibitor of the Raf/MEK/ERK and PI3K/Akt signaling pathways, presenting a novel lead compound for anticancer agents due to its cell proliferation inhibition and apoptosis induction in human leukemia cells (Li et al., 2010).
Anticancer and Anti-inflammatory Activities
Another derivative has shown promising in vitro anti-breast cancer activity against human breast adenocarcinoma cell lines (MCF-7) and anti-inflammatory activity, offering insights into developing treatments for cancer and inflammation (Uwabagira & Sarojini, 2019).
HIV-1 Reverse Transcriptase Inhibition
Seniya et al. (2015) conducted in-silico studies showing that a herbal drug containing a thiazolidine-2,4-dione derivative inhibits HIV-1 reverse transcriptase activity. This suggests its utility in AIDS treatment, demonstrating a natural molecule's potential to prevent HIV-associated disorders (Seniya, Yadav, Khan, & Sah, 2015).
未来方向
属性
IUPAC Name |
3-(2-aminoethyl)-1,3-thiazolidine-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2S.ClH/c6-1-2-7-4(8)3-10-5(7)9;/h1-3,6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSVYLLONFKJSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride | |
CAS RN |
19382-49-1 |
Source


|
| Record name | 2,4-Thiazolidinedione, 3-(2-aminoethyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019382491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19382-49-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65275 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

